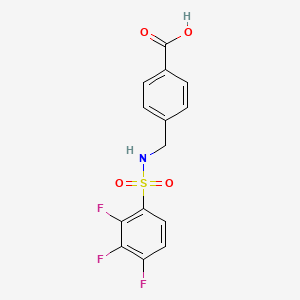
5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile
概要
説明
5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is a chemical compound with the molecular formula C7H11NO2 . It has a molecular weight of 141.17 . The compound is typically a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is1S/C7H11NO2/c1-7(2,5-9)6(10)3-4-8/h9H,3,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is a pale-yellow to yellow-brown liquid . It should be stored at a temperature between 2-8°C .科学的研究の応用
Organic Synthesis Intermediate
5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile serves as a versatile intermediate in organic synthesis. Its structure, containing both nitrile and ketone functional groups, makes it a valuable precursor for synthesizing a variety of organic compounds. For instance, it can undergo further functional group transformations or be used in the synthesis of complex molecules for pharmaceutical research .
Pharmaceutical Research
In pharmaceutical research, this compound can be utilized to develop new drugs. Its hydroxy and nitrile groups are reactive sites that can be modified to create pharmacologically active molecules. These modifications can lead to the discovery of new therapeutic agents with potential applications in treating diseases .
Material Science
The compound’s unique chemical structure allows it to be used in material science, particularly in the development of novel polymers. By incorporating it into polymer chains, researchers can alter the physical properties of materials, such as increasing their thermal stability or modifying their mechanical strength .
Catalysis
5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile may act as a ligand in catalytic systems. Its ability to coordinate to metal centers can lead to the development of new catalysts that are more efficient and selective for chemical reactions used in industrial processes .
Agrochemical Research
In agrochemical research, this compound could be a starting point for the synthesis of new pesticides or herbicides. Its chemical reactivity allows for the creation of derivatives that can be tested for their effectiveness in controlling pests and weeds .
Analytical Chemistry
Due to its distinct spectroscopic properties, 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile can be used as a standard or reagent in analytical chemistry. It can help in the development of new analytical methods for detecting and quantifying substances in complex mixtures .
Safety and Hazards
The compound is associated with several hazard statements, including H301, H311, and H331 . These codes indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and calling a POISON CENTER or doctor/physician if you feel unwell (P311) .
作用機序
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile are currently unknown . These properties are crucial for understanding the bioavailability of the compound, how it is distributed within the body, how it is metabolized, and how it is ultimately excreted.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile interacts with its targets and its overall stability . .
特性
IUPAC Name |
5-hydroxy-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,5-9)6(10)3-4-8/h9H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVQRWPXBNGDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2994988.png)
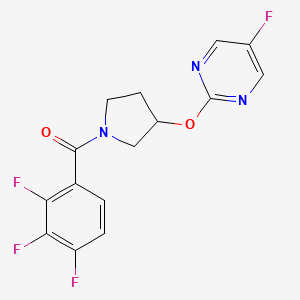
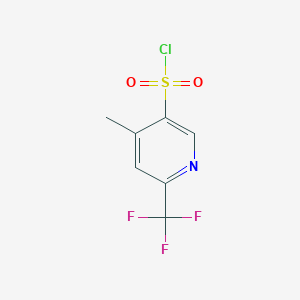
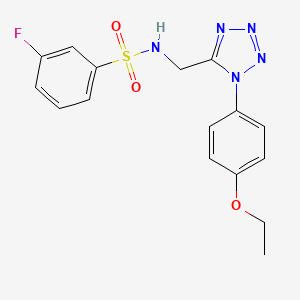
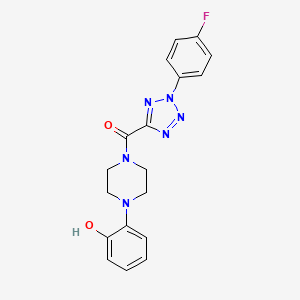
![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994998.png)

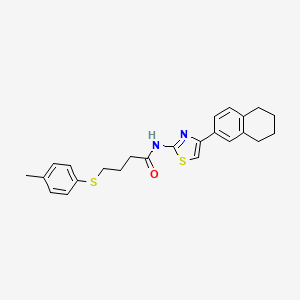
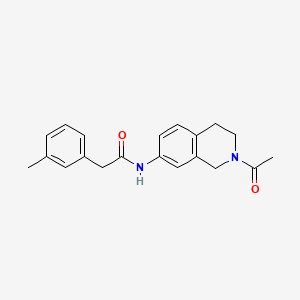
![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2995002.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile](/img/structure/B2995003.png)

